molecular formula C5H5Cl3O3 B12655282 Methyl 2,2,4-trichloro-3-oxobutyrate CAS No. 85153-68-0

Methyl 2,2,4-trichloro-3-oxobutyrate

Cat. No.: B12655282
CAS No.: 85153-68-0
M. Wt: 219.45 g/mol
InChI Key: IQTNMFRCFNHMHF-UHFFFAOYSA-N
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Description

Methyl 2,2,4-trichloro-3-oxobutyrate is a chemical compound with the molecular formula C5H5Cl3O3. It is known for its unique structure, which includes three chlorine atoms and a ketone group. This compound is used in various chemical syntheses and industrial applications due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2,4-trichloro-3-oxobutyrate can be synthesized through the chlorination of acetoacetic ester. The reaction typically involves the use of chlorine gas at temperatures ranging from 55 to 60°C for about 9 hours . The reaction conditions must be carefully controlled to ensure the correct distribution of products and to avoid over-chlorination.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the desired reaction conditions and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,4-trichloro-3-oxobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions typically produce alcohols .

Scientific Research Applications

Methyl 2,2,4-trichloro-3-oxobutyrate is used in several scientific research applications, including:

Mechanism of Action

The mechanism by which methyl 2,2,4-trichloro-3-oxobutyrate exerts its effects involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2,4-trichloro-3-oxobutyrate is unique due to its three chlorine atoms and ketone group, which confer distinct reactivity and stability. This makes it particularly useful in specific chemical syntheses and industrial applications .

Properties

CAS No.

85153-68-0

Molecular Formula

C5H5Cl3O3

Molecular Weight

219.45 g/mol

IUPAC Name

methyl 2,2,4-trichloro-3-oxobutanoate

InChI

InChI=1S/C5H5Cl3O3/c1-11-4(10)5(7,8)3(9)2-6/h2H2,1H3

InChI Key

IQTNMFRCFNHMHF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)CCl)(Cl)Cl

Origin of Product

United States

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